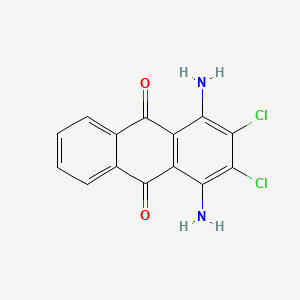
1,4-Diamino-2,3-dichloroanthraquinone
Cat. No. B1221424
Key on ui cas rn:
81-42-5
M. Wt: 307.1 g/mol
InChI Key: KZYAYVSWIPZDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04042605
Procedure details


31 parts of 1,4-diamino-2,3-dichloroanthraquinone is introduced into 280 parts by volume of dimethylformamide and the whole is heated to 120° C. At this temperature 30 parts of sodium cyanide is introduced in about five minutes, the supply of heat being decreased because the temperature is maintained by the heat of reaction. After a short time the exothermic reaction ceases and the whole is heated at 125° to 130° C. for about another 35 minutes. After this period the whole of the starting material has reacted. The whole is cooled to 110° C., 11 parts of ammonium chloride is added and the solvent is substantially distilled off at subatmospheric pressure; 200 to 210 parts by volume of dimethylformamide is recovered. The residue in the still is stirred vigorously while 300 parts of water is slowly added; the reaction product is thus precipitated. The whole is stirred for about another hour until the product has become easily filterable, and suction filtered while hot, and the filter cake is washed with hot water until the water running away has become colorless. The product is rinsed with methanol and dried. 26 parts of 1,4-diaminoanthraquinone-2,3-dinitrile is obtained. The product has the same properties as those obtained according to Examples 1 and 2.




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[C:4](Cl)[C:3]=1Cl.[C-:21]#[N:22].[Na+].[Cl-].[NH4+].C[N:27]([CH3:30])C=O>>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[C:4]([C:21]#[N:22])[C:3]=1[C:30]#[N:27] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The residue in the still is stirred vigorously while 300 parts of water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the supply of heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained by the
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat of reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After a short time the exothermic reaction ceases
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the whole is heated at 125° to 130° C. for about another 35 minutes
|
|
Duration
|
35 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After this period the whole of the starting material has reacted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The whole is cooled to 110° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is substantially distilled off at subatmospheric pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
200 to 210 parts by volume of dimethylformamide is recovered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is slowly added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction product is thus precipitated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The whole is stirred for about another hour until the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
suction filtered while hot, and the filter cake
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with hot water until the water running
|
WASH
|
Type
|
WASH
|
|
Details
|
The product is rinsed with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)C#N)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
